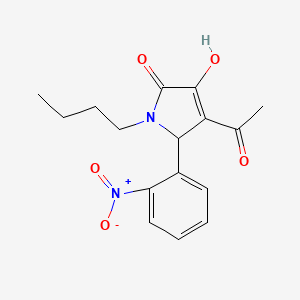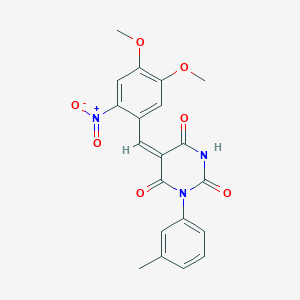![molecular formula C11H14F3N3O2 B5228468 (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5228468.png)
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine, also known as NTBC, is a chemical compound that has been widely used in scientific research due to its unique properties. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of aromatic amino acids.
Wirkmechanismus
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine acts as a potent inhibitor of HPPD, which is involved in the biosynthesis of aromatic amino acids. By inhibiting HPPD, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine prevents the production of these amino acids, leading to a depletion of the aromatic amino acid pool in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine depend on the specific system being studied. In plants, HPPD inhibition by (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine leads to a decrease in chlorophyll content and a reduction in plant growth. In mammalian cells, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine in lab experiments is its potency as an HPPD inhibitor. This allows for precise control over the biosynthesis of aromatic amino acids in cells. However, one limitation of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine is its potential toxicity, particularly in mammalian cells. Careful consideration must be given to the concentration of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine used in experiments to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research involving (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine. One area of interest is the development of new HPPD inhibitors with improved potency and selectivity. Another area of research is the investigation of the role of HPPD inhibition in the treatment of cancer and other diseases. Finally, the use of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine as a tool to study the biosynthesis of other important biomolecules, such as lipids and nucleic acids, is an area of potential future research.
Synthesemethoden
The synthesis of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine involves a series of chemical reactions, starting from the reaction of 2-nitro-4-trifluoromethylphenol with 4-aminobutylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine.
Wissenschaftliche Forschungsanwendungen
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been extensively used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a tool to study the biosynthesis of aromatic amino acids and the role of HPPD in this process. (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has also been used to investigate the effects of HPPD inhibition on plant growth and development.
Eigenschaften
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c12-11(13,14)8-3-4-9(10(7-8)17(18)19)16-6-2-1-5-15/h3-4,7,16H,1-2,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREYCWRUIBAACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)


![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![4b,9b-dihydroxy-1-methyl-1,4b,9b,10-tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione](/img/structure/B5228460.png)
![[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5228461.png)
![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)


![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)